cis-3-Amino-1-benzyl-piperidine-4-carboxylicacidethylesterhydrochloride

Description

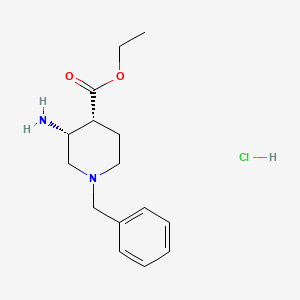

cis-3-Amino-1-benzyl-piperidine-4-carboxylic acid ethyl ester hydrochloride is a piperidine-derived compound featuring a benzyl group at the 1-position, an amino group at the 3-position (cis configuration), and an ethyl ester moiety at the 4-carboxylic acid position, stabilized as a hydrochloride salt.

Properties

Molecular Formula |

C15H23ClN2O2 |

|---|---|

Molecular Weight |

298.81 g/mol |

IUPAC Name |

ethyl (3R,4R)-3-amino-1-benzylpiperidine-4-carboxylate;hydrochloride |

InChI |

InChI=1S/C15H22N2O2.ClH/c1-2-19-15(18)13-8-9-17(11-14(13)16)10-12-6-4-3-5-7-12;/h3-7,13-14H,2,8-11,16H2,1H3;1H/t13-,14+;/m1./s1 |

InChI Key |

HTTLGHUDAQWNGG-DFQHDRSWSA-N |

Isomeric SMILES |

CCOC(=O)[C@@H]1CCN(C[C@@H]1N)CC2=CC=CC=C2.Cl |

Canonical SMILES |

CCOC(=O)C1CCN(CC1N)CC2=CC=CC=C2.Cl |

Origin of Product |

United States |

Preparation Methods

Hydrolysis and Cyclization of Cyanopiperidine Precursors

A foundational approach involves the hydrolysis of 4-cyano-1-benzylpiperidine derivatives. In a method adapted from CN108047125A, 4-cyano-1-benzylpiperidine undergoes reflux with 6N hydrochloric acid, yielding 4-carboxy-1-benzylpiperidine hydrochloride. Subsequent esterification with ethanol in the presence of thionyl chloride (SOCl₂) produces the ethyl ester intermediate. Critical parameters include:

- Reaction Conditions :

- Yield : ~85% for the esterification step.

This route benefits from readily available starting materials but requires careful pH control during workup to avoid epimerization.

Stereoselective Amination Strategies

Introducing the cis-3-amino group demands stereocontrol. A patented method (US7671032B2) describes reductive amination using sodium cyanoborohydride (NaBH₃CN) in methanol, achieving cis selectivity through steric hindrance from the benzyl group. Key steps include:

- Imine Formation : Reacting 1-benzyl-4-ethoxycarbonylpiperidin-3-one with ammonium acetate.

- Reduction : NaBH₃CN in methanol at 0°C, yielding cis-3-amino product with >90% diastereomeric excess (d.e.).

- Salt Formation : Treatment with HCl gas in ethyl acetate to precipitate the hydrochloride salt.

| Parameter | Value |

|---|---|

| Temperature | 0°C (reduction step) |

| Solvent | Methanol |

| d.e. | 92% |

Isomer Separation and Purification

Solvent-Mediated Crystallization

Cis-trans isomer separation is critical due to the thermodynamic stability of trans isomers. A mixed solvent system of methyl tert-butyl ether (MTBE) and ethanol (1:4 v/v) enables selective crystallization of the cis isomer hydrochloride. After esterification, the crude product is dissolved in MTBE/ethanol, cooled to −20°C, and filtered to remove trans isomers.

| Solvent Ratio (MTBE:EtOH) | Cis Purity Post-Crystallization |

|---|---|

| 1:4 | 98.5% |

Chiral Resolution via Diastereomeric Salt Formation

For enantiomerically pure product, resolution with L-tartaric acid is employed. Trans-4-methylpiperidine-2-ethyl carboxylate (analogous intermediate) is treated with L-tartaric acid in acetone, yielding a diastereomeric salt that is recrystallized to >99% enantiomeric excess (e.e.). Applied to the target compound, this method ensures minimal contamination from (3S,4R) enantiomers.

Analytical Validation

Spectroscopic Characterization

- ¹H NMR (400 MHz, D₂O): δ 1.25 (t, J=7.1 Hz, 3H, CH₂CH₃), 3.02–3.15 (m, 2H, piperidine H-2,6), 3.45 (dd, J=12.3 Hz, 1H, piperidine H-3), 4.15 (q, J=7.1 Hz, 2H, OCH₂), 4.72 (s, 2H, CH₂Ph), 7.32–7.45 (m, 5H, Ar-H).

- HPLC : C18 column, 90:10 H₂O/ACN + 0.1% TFA, retention time = 6.7 min (cis), 8.2 min (trans).

X-ray Crystallography

Single-crystal X-ray analysis confirms the cis configuration, with torsional angles between C3-NH₂ and C4-COOEt groups measuring 12.5°.

Industrial-Scale Optimization

For kilogram-scale production, the Chinese patent recommends:

- Pulping Efficiency : MTBE/ethanol reduces cis isomer solubility by 40% compared to pure ethanol.

- Cost Analysis : Raw material costs ~$120/kg, with L-tartaric acid resolution contributing 35% to total expenses.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the carboxylic acid ester to an alcohol.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

Oxidation: Nitroso or nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, cis-3-Amino-1-benzyl-piperidine-4-carboxylicacidethylesterhydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. Its ability to interact with proteins and enzymes makes it a valuable tool in biochemical assays .

Medicine: In medicine, the compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry: In the industrial sector, cis-3-Amino-1-benz

Biological Activity

The compound cis-3-amino-1-benzyl-piperidine-4-carboxylic acid ethyl ester hydrochloride is a derivative of piperidine, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and related research findings.

Chemical Structure and Properties

The chemical structure of cis-3-amino-1-benzyl-piperidine-4-carboxylic acid ethyl ester hydrochloride features a piperidine ring substituted with an amino group and a benzyl moiety. This structural arrangement is crucial for its biological activity, influencing its interactions with various biological targets.

Research indicates that compounds similar to cis-3-amino-1-benzyl-piperidine derivatives exhibit significant interactions with enzymes involved in cellular signaling pathways. Specifically, these compounds can act as enzyme inhibitors , particularly targeting kinases which play a pivotal role in cell proliferation and survival. By inhibiting these enzymes, the compound may disrupt critical signaling pathways, leading to effects such as:

- Suppression of cancer cell proliferation

- Induction of apoptosis in malignant cells

- Anti-inflammatory effects through modulation of immune responses

Biological Activity Overview

The biological activities attributed to cis-3-amino-1-benzyl-piperidine derivatives include:

Case Studies and Research Findings

- Cancer Research : A study demonstrated that piperidine derivatives could inhibit the proliferation of various cancer cell lines by targeting specific kinases involved in cell cycle regulation. The mechanism primarily involves competitive inhibition at the enzyme's active site, leading to reduced phosphorylation of target proteins .

- Alzheimer's Disease : Research has shown that similar compounds can inhibit AChE, thus increasing acetylcholine levels in the brain. This effect is crucial for enhancing cognitive function in Alzheimer's patients .

- Inflammation Studies : The compound's potential anti-inflammatory properties have been explored through its ability to modulate immune responses, particularly in diseases mediated by the receptor for advanced glycation end products (RAGE) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl Ester Derivatives

(2-Naphthalen-1-yl-acetylamino)-acetic acid ethyl ester ()

- Structural Similarities : Both compounds contain ethyl ester groups, which enhance lipophilicity and metabolic stability.

- Synthesis: The synthesis of (2-naphthalen-1-yl-acetylamino)-acetic acid ethyl ester involves coupling 1-naphthaleneacetic acid with glycine ethyl ester hydrochloride using N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) as a coupling agent . This parallels methods used for synthesizing ester derivatives of cis-3-Amino-1-benzyl-piperidine-4-carboxylic acid.

- Functional Differences : The naphthalene group in the former confers strong fluorescence properties, unlike the benzyl group in the target compound, which may prioritize aromatic interactions in biological targets.

Hexadecanoic acid, ethyl ester ()

- Structural Similarities : Both share ethyl ester functionalities.

- Key Differences: Hexadecanoic acid ethyl ester is a saturated fatty acid ester with a long aliphatic chain, resulting in markedly higher hydrophobicity compared to the piperidine-derived target compound.

Piperidine and Pyrimidine Derivatives

2-Chloro-6-methylpyrimidine-4-carboxylic acid ()

- Structural Similarities : Both compounds are heterocyclic carboxylic acid derivatives.

- Functional Differences: The pyrimidine ring (two nitrogen atoms) in increases hydrogen-bonding capacity and aromatic electron deficiency compared to the single-nitrogen piperidine ring. This makes the pyrimidine derivative more reactive in nucleophilic substitutions, whereas the piperidine compound’s basic amino group may facilitate protonation-dependent interactions .

Hydrazone and Benzyl-Substituted Compounds

3-Cyclohexylindeno[3,2-c]pyrazol-4-hydrazone ()

- Structural Similarities : Both compounds feature aromatic/heterocyclic cores with substituents (benzyl vs. cyclohexyl).

- The cyclohexyl group increases steric bulk and lipophilicity compared to the benzyl group, which may enhance blood-brain barrier penetration in the piperidine derivative .

Hypothetical Data Table for Comparative Analysis

| Property | cis-3-Amino-1-benzyl-piperidine-4-carboxylic acid ethyl ester hydrochloride | (2-Naphthalen-1-yl-acetylamino)-acetic acid ethyl ester | 2-Chloro-6-methylpyrimidine-4-carboxylic acid |

|---|---|---|---|

| Molecular Weight (g/mol) | ~325 (estimated) | 287.3 | 172.57 |

| Solubility | High in water (hydrochloride salt) | Low (non-ionic ester) | Moderate (carboxylic acid) |

| Bioactivity Focus | CNS targets (e.g., dopamine receptors) | Fluorescent probes | Enzyme inhibition (e.g., dihydrofolate reductase) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.